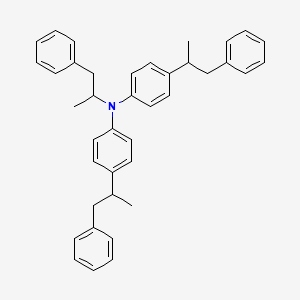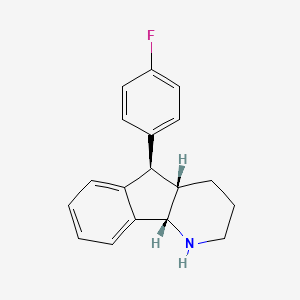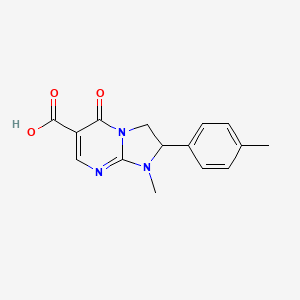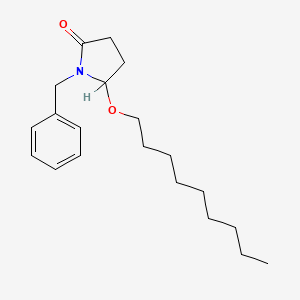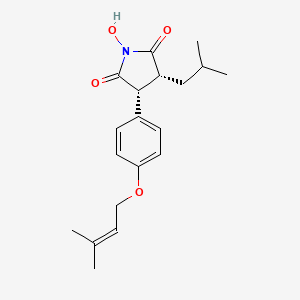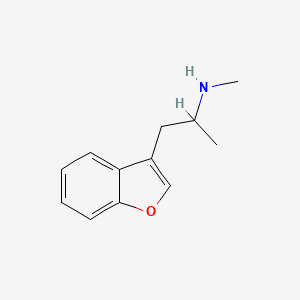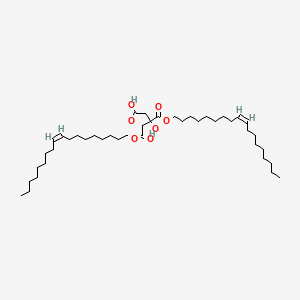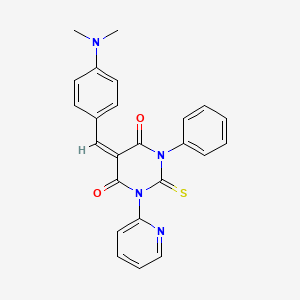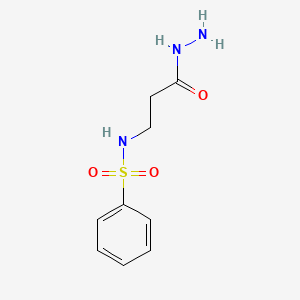
N-Benzenesulfonyl-beta-alanine hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzenesulfonyl-beta-alanine hydrazide is a chemical compound that belongs to the class of sulfonyl hydrazides It is characterized by the presence of a benzenesulfonyl group attached to a beta-alanine hydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzenesulfonyl-beta-alanine hydrazide typically involves the reaction of benzenesulfonyl chloride with beta-alanine hydrazide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane or ethanol, at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzenesulfonyl-beta-alanine hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: Nucleophilic substitution reactions can replace the hydrazide moiety with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfonyl derivatives, while reduction can produce sulfinyl or sulfhydryl compounds. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
N-Benzenesulfonyl-beta-alanine hydrazide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-Benzenesulfonyl-beta-alanine hydrazide involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can form covalent bonds with these targets, leading to inhibition or modification of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-Benzenesulfonyl-beta-alanine hydrazide include other sulfonyl hydrazides, such as benzenesulfonyl hydrazide and toluenesulfonyl hydrazide .
Uniqueness
This compound is unique due to the presence of the beta-alanine moiety, which imparts specific chemical and biological properties. This makes it distinct from other sulfonyl hydrazides and suitable for specialized applications in research and industry .
Propiedades
Número CAS |
38378-06-2 |
|---|---|
Fórmula molecular |
C9H13N3O3S |
Peso molecular |
243.29 g/mol |
Nombre IUPAC |
N-(3-hydrazinyl-3-oxopropyl)benzenesulfonamide |
InChI |
InChI=1S/C9H13N3O3S/c10-12-9(13)6-7-11-16(14,15)8-4-2-1-3-5-8/h1-5,11H,6-7,10H2,(H,12,13) |
Clave InChI |
FWRAKTYNLUIKMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)NCCC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


